The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide typically involves several key steps:
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide has a complex molecular structure characterized by:
The compound's structure can be represented using SMILES notation: CC(C1=NN(C=C1)C(=O)NCC2=CC=CO2)C(C)=C
.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide can participate in various chemical reactions:
The mechanism of action for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide is not fully elucidated but may involve:
The physical and chemical properties of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide include:
Property | Value |
---|---|
Molecular Weight | Approximately 286.34 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Density | Not available |
Boiling Point | Not available |
The stability of this compound under various conditions (e.g., temperature, pH) has not been extensively documented but is expected to be influenced by the presence of functional groups that may undergo hydrolysis or oxidation.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: